(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for “(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride” is 1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of complex compounds and their characterization play a crucial role in the development of new materials and drugs. For example, the design, synthesis, and characterization of metal complexes derived from Schiff base ligands, which include (1H-benzo[d]imidazol-2-yl) methanamine, highlight the diverse applications of imidazole derivatives in creating compounds with significant antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020). These activities are crucial for developing new therapeutic agents.
Biological Activity Evaluation
The evaluation of biological activities of synthesized compounds is integral to discovering potential therapeutic agents. The study by Ferri et al. (2013) describes the synthesis and pharmacological characterization of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives. This research demonstrates the significant cytotoxic effect of these complexes on various human carcinoma cell lines, suggesting potential applications in cancer therapy (Ferri et al., 2013).
Material Science Applications
In material science, the synthesis and application of novel compounds can lead to the development of materials with unique properties. For instance, the synthesis of novel imidazo[1,5-a]pyridine derivatives, starting from specific methanamine precursors, showcases the adaptability of imidazole derivatives in creating materials with potential applications in various industries (Mihorianu et al., 2010).
Corrosion Inhibition
The application of imidazole derivatives in corrosion inhibition is another area of interest. Amino acid compounds, including imidazole derivatives, have been studied for their efficacy as corrosion inhibitors for steel in acidic solutions. These studies contribute to the development of eco-friendly corrosion inhibitors, which is vital for protecting industrial materials (Yadav et al., 2015).
Environmental Monitoring
Imidazole derivatives have been used in environmental monitoring studies, such as detecting pesticide residues in agricultural products. This application is crucial for ensuring food safety and understanding environmental contamination (Daraghmeh et al., 2007).
Safety and Hazards
According to the safety data sheet, the substance should be kept away from heat/sparks/open flames/hot surfaces and no smoking is allowed near it . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The substance should be handled with proper protective equipment and spills should be prevented from entering sewers, watercourses, or low areas .
properties
IUPAC Name |
(1-cyclobutylimidazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-4-7-5-11(6-10-7)8-2-1-3-8;/h5-6,8H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCOSNVAVNARFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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